(I+/-R)-I+/--Bromobenzeneacetic acid
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Overview
Description
Alpha-Bromophenylacetic acid is an organic compound with the molecular formula C8H7BrO2. It is a brominated derivative of phenylacetic acid and is known for its applications in organic synthesis and various chemical reactions. The compound is characterized by the presence of a bromine atom attached to the alpha carbon of the phenylacetic acid structure.
Preparation Methods
Alpha-Bromophenylacetic acid can be synthesized through several methods. One common synthetic route involves the bromination of phenylacetic acid using bromine or a brominating agent such as phosphorus tribromide. The reaction typically occurs in the presence of a solvent like acetic acid or carbon tetrachloride. The reaction conditions often require controlled temperatures to ensure the selective bromination at the alpha position.
Industrial production methods may involve the use of more efficient brominating agents and optimized reaction conditions to achieve higher yields and purity. For example, the use of tribromomethane in the presence of a phase-transfer catalyst like benzyltrimethylammonium chloride can enhance the bromination process .
Chemical Reactions Analysis
Alpha-Bromophenylacetic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in alpha-Bromophenylacetic acid can be substituted with other nucleophiles.
Reduction Reactions: The compound can be reduced to phenylacetic acid using reducing agents such as lithium aluminum hydride.
Oxidation Reactions: Oxidation of alpha-Bromophenylacetic acid can lead to the formation of benzoylformic acid.
Formation of Beta-Lactams: Reaction with imines in the presence of triphenylphosphine can produce beta-lactams.
Scientific Research Applications
Alpha-Bromophenylacetic acid has a wide range of applications in scientific research:
Organic Synthesis: It is used as a building block for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Polymer Chemistry: The compound can be used to prepare polymandelide by reacting with triethylamine.
Medicinal Chemistry: It serves as an intermediate in the synthesis of drugs and bioactive molecules.
Biological Studies: Alpha-Bromophenylacetic acid is used in studies involving enzyme inhibition and protein modification.
Mechanism of Action
The mechanism of action of alpha-Bromophenylacetic acid involves its reactivity due to the presence of the bromine atom. The bromine atom makes the alpha carbon more electrophilic, facilitating nucleophilic substitution reactions. This reactivity is exploited in various synthetic transformations, where the bromine atom is replaced by other functional groups.
Comparison with Similar Compounds
Alpha-Bromophenylacetic acid can be compared with other halogenated phenylacetic acids, such as:
Alpha-Chlorophenylacetic Acid: Similar in structure but contains a chlorine atom instead of bromine.
Alpha-Iodophenylacetic Acid: Contains an iodine atom, which makes it more reactive than alpha-Bromophenylacetic acid due to the larger atomic size and lower bond dissociation energy of the carbon-iodine bond.
2-Bromophenylacetic Acid: The bromine atom is positioned at the ortho position relative to the carboxyl group, leading to different reactivity and applications.
Alpha-Bromophenylacetic acid is unique due to its balanced reactivity and stability, making it a versatile compound in organic synthesis and research.
Properties
CAS No. |
60686-79-5 |
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Molecular Formula |
C8H7BrO2 |
Molecular Weight |
215.04 g/mol |
IUPAC Name |
(2R)-2-bromo-2-phenylacetic acid |
InChI |
InChI=1S/C8H7BrO2/c9-7(8(10)11)6-4-2-1-3-5-6/h1-5,7H,(H,10,11)/t7-/m1/s1 |
InChI Key |
WAKFRZBXTKUFIW-SSDOTTSWSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)[C@H](C(=O)O)Br |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)O)Br |
Origin of Product |
United States |
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